molecular formula C7H13Br B2610667 2-(2-Bromoethyl)-1,1-dimethylcyclopropane CAS No. 2241140-40-7

2-(2-Bromoethyl)-1,1-dimethylcyclopropane

Cat. No.: B2610667
CAS No.: 2241140-40-7
M. Wt: 177.085
InChI Key: LXAZXHGXMGGAAA-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,1-dimethylcyclopropane is a useful research compound. Its molecular formula is C7H13Br and its molecular weight is 177.085. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Facile Synthesis of Methylenecyclopropyl Carboxylates and Polysubstituted Furans : The compound has been explored for the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, acting as an allyl dication equivalent. This process efficiently synthesizes dimethyl methylenecyclopropane-1,1-dicarboxylates and 2,3,4-trisubstituted furans, highlighting its utility in generating complex molecular architectures (Lubin Xu, Xian Huang, & F. Zhong, 2006).

  • Catalyzed Cyclopropanation Reactions : Research demonstrates the compound's application in phase-transfer catalyzed reactions with haloforms, showing its potential in generating dibromocyclopropane via the addition of dibromocarbene to the double bond. This indicates its versatility in forming cyclopropane derivatives under specific conditions (M. A. Klimkin et al., 2002).

  • Synthesis of Cyclopropane Derivatives : A novel route for synthesizing cyclopropane derivatives has been described, where 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines are converted into 1,3-diiodide derivatives via Pd-catalyzed sequential C-H activation, then radically cyclized. This showcases an innovative approach to cyclopropane synthesis, leveraging the structural characteristics of compounds like 2-(2-Bromoethyl)-1,1-dimethylcyclopropane (R. Giri et al., 2006).

  • Development of Synthetic Methodologies : The compound's structure has been pivotal in developing new synthetic methodologies for trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids, utilizing [2+2]-cycloaddition of styrenes followed by bromination and rearrangement. This method exemplifies the compound's role in facilitating novel synthetic routes for complex organic molecules (Bang-Chi Chen et al., 2001).

  • Advancements in Radical Chemistry : Studies on substituted 1,1-dimethyl-2-methylenecyclopropanes have revealed insights into their thermal rearrangements via singlet biradical intermediates. These findings underscore the compound's contribution to understanding radical stabilization and reactivity, which could influence future synthetic strategies in organic chemistry (X. Creary, 2006).

Properties

IUPAC Name

2-(2-bromoethyl)-1,1-dimethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)5-6(7)3-4-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZXHGXMGGAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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